Cas no 1332-94-1 (b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl)

b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl structure
1332-94-1 structure
Product Name:b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl
CAS No:1332-94-1
MF:C14H15NO7
MW:309.271404504776
CID:188929
PubChem ID:5484354
Update Time:2025-05-18

b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl
    • Vitamin
    • VITAMIN B17
    • β-​D-​Glucopyranosiduronic acid, (R)​-​cyanophenylmethyl
    • (R)-cyano(phenyl)methyl beta-D-glucopyranosiduronic acid
    • beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
    • beta-D-Glucopyranosiduronic acid, cyanophenylmethyl, (R)- (9CI)
    • BRN 5608756
    • cyano(phenyl)methyl hexopyranosiduronic acid
    • Cyanophenylmethyl-beta-D-glucopyranosiduronic acid
    • l-Mandelonitrile-beta-glucuronoside
    • Mandelonitrile-beta-glucuronide
    • NSC 103055
    • Vitamin B(sub 17)
    • L-Mandelonitrile-β-glucuronic acid
    • [(R)-Cyanophenylmethyl]β-D-glucopyranosiduronic acid
    • [(R)-Cyano(phenyl)methyl]β-D-glucopyranosiduronic acid
    • beta-D-Glucopyranosiduronic acid, cyanophenylmethyl, (R)-
    • 1332-94-1
    • Mandelonitrile beta-glucuronide
    • (2S,3S,4S,5R,6R)-6-((R)-cyano(phenyl)methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
    • AKOS040748858
    • Inchi: 1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1
    • InChI Key: XLSLFPQAPYONPW-WHUHBCJBSA-N
    • SMILES: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H]([C@@H]1O[C@@H](C#N)C1C=CC=CC=1)O)O)O

Computed Properties

  • Exact Mass: 309.08500
  • Monoisotopic Mass: 309.084852
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 140
  • XLogP3: -0.3

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.3031 (rough estimate)
  • Melting Point: 215°C
  • Boiling Point: 449.56°C (rough estimate)
  • Flash Point: 305.2°C
  • Refractive Index: 1.5300 (estimate)
  • PSA: 140.24000
  • LogP: -0.83992

b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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TargetMol Chemicals
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TargetMol Chemicals
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b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl Related Literature

Additional information on b-D-Glucopyranosiduronic acid,(R)-cyanophenylmethyl

Introduction to b-D-Glucopyranosiduronic Acid and (R)-Cyanophenylmethyl

The compound with CAS No. 1332-94-1, known as b-D-Glucopyranosiduronic acid, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of glucose, specifically a glucopyranosiduronic acid, which suggests its involvement in various biological processes. The molecule's structure includes a six-membered ring with hydroxyl groups and a carboxylic acid group, making it highly functional and versatile in chemical reactions. Recent studies have highlighted its potential applications in drug design, particularly in the development of glycosides and related compounds.

Complementing this, the product name (R)-cyanophenylmethyl refers to a chiral compound with a phenyl group attached to a methyl cyanide moiety. This structure introduces unique electronic and steric properties, making it valuable in asymmetric synthesis and catalysis. The (R) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and selectivity in reactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of both b-D-Glucopyranosiduronic acid and (R)-cyanophenylmethyl derivatives. For instance, researchers have employed enzymatic methods to produce enantiomerically pure forms of these compounds, which are essential for pharmacological studies. The combination of these two molecules has been explored in the creation of novel bioactive agents, such as antiviral and anticancer drugs.

Moreover, the integration of computational chemistry tools has provided deeper insights into the molecular interactions of these compounds. Molecular docking studies have revealed potential binding sites on target proteins, suggesting their role as inhibitors or agonists in various signaling pathways. This understanding has paved the way for tailored drug design strategies that enhance efficacy while minimizing side effects.

In terms of applications, b-D-Glucopyranosiduronic acid has been utilized in the synthesis of glycosaminoglycans, which are integral components of extracellular matrices. These molecules play a critical role in tissue repair and regeneration, making them promising candidates for regenerative medicine. On the other hand, (R)-cyanophenylmethyl derivatives have found applications in organocatalysis, where their chiral centers facilitate enantioselective reactions.

The latest research also points toward the use of these compounds in green chemistry initiatives. For example, their involvement in biodegradable polymer synthesis has been explored as an alternative to traditional petroleum-based plastics. This aligns with global efforts to reduce environmental impact while maintaining high-performance material properties.

In conclusion, both b-D-Glucopyranosiduronic acid and (R)-cyanophenylmethyl are pivotal molecules with diverse applications across multiple disciplines. Their structural features and chiral properties make them invaluable tools in modern chemical research. As scientific advancements continue to unfold, these compounds are expected to contribute even more significantly to innovative solutions in medicine, materials science, and sustainable chemistry.

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